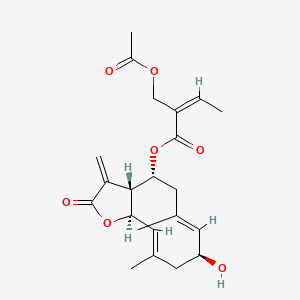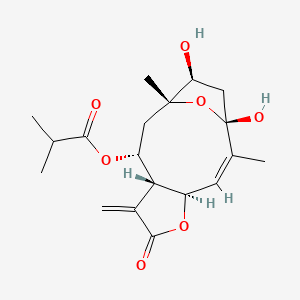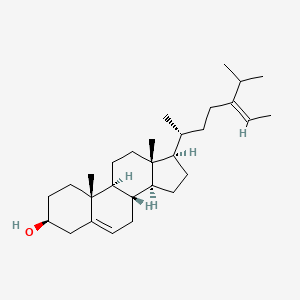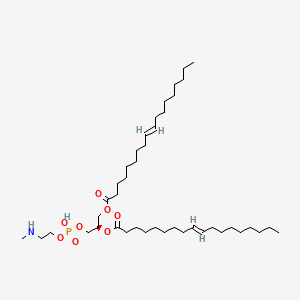
N-Méthyl-1,2-dioléoylphosphatidyléthanolamine
Vue d'ensemble
Description
N-Methyl-1,2-dioleoylphosphatidylethanolamine, or NMDEL, is a phospholipid that is found in cell membranes and is an important component of the cell membrane. NMDEL is an important part of the cell membrane because it is involved in the regulation of membrane fluidity, the formation of cell-cell junctions, and the maintenance of membrane integrity. NMDEL is also involved in the regulation of cell signaling pathways and the transport of molecules across the cell membrane. NMDEL is a molecule that is essential for the normal functioning of cells.
Applications De Recherche Scientifique
Thérapie Génique
Le NMDOPE joue un rôle crucial dans la thérapie génique en formant des nanoparticules lipidiques (LNP) capables de délivrer des acides nucléiques thérapeutiques dans les cellules. Cette technologie a été déterminante dans le développement de vaccins à ARNm contre des maladies comme la COVID-19. La flexibilité des systèmes LNP permet la délivrance intracellulaire efficace de divers acides nucléiques thérapeutiques, offrant de nouvelles options de traitement pour des maladies auparavant incurables .
Systèmes de Libération de Médicaments
Le composé forme des liposomes hétérogènes avec d'autres molécules, telles que le DOTAP, pour créer des vecteurs de délivrance d'agents thérapeutiques. Ces liposomes peuvent encapsuler des médicaments et les protéger de la dégradation, améliorant ainsi leur délivrance vers des sites cibles dans l'organisme .
Mécanisme D'action
Target of Action
N-Methyl-1,2-dioleoylphosphatidylethanolamine, also known as [(2R)-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, is primarily used as a neutral helper lipid in cationic liposomes . It combines with cationic phospholipids to enhance the transfection efficiency of naked siRNA .
Mode of Action
The compound interacts with cationic phospholipids to form liposome nanoparticles (LNPs). These LNPs encapsulate siRNA, protecting it from degradation and facilitating its delivery into cells . The presence of N-Methyl-1,2-dioleoylphosphatidylethanolamine in the LNPs enhances their fusion with cell membranes, promoting the intracellular delivery of siRNA .
Biochemical Pathways
The primary biochemical pathway involved in the action of N-Methyl-1,2-dioleoylphosphatidylethanolamine is the RNA interference (RNAi) pathway. Once the siRNA is delivered into the cell, it guides the RNA-induced silencing complex (RISC) to degrade specific mRNA molecules, thereby inhibiting the expression of target genes .
Pharmacokinetics
The pharmacokinetics of N-Methyl-1,2-dioleoylphosphatidylethanolamine are largely determined by its formulation in LNPs. The LNPs can protect the siRNA from degradation, prolong its circulation time in the bloodstream, and enhance its accumulation in target tissues . .
Result of Action
The result of the action of N-Methyl-1,2-dioleoylphosphatidylethanolamine is the efficient delivery of siRNA into cells, leading to the specific silencing of target genes . This can have various effects at the molecular and cellular levels, depending on the function of the silenced genes.
Action Environment
The action, efficacy, and stability of N-Methyl-1,2-dioleoylphosphatidylethanolamine can be influenced by various environmental factors. For example, the pH and ionic strength of the surrounding medium can affect the stability and fusion capacity of the LNPs . Additionally, biological factors such as the presence of serum proteins can influence the circulation time and biodistribution of the LNPs .
Orientations Futures
Lipid nanoparticle (LNP) delivery technology, which includes N-Methyl-1,2-dioleoylphosphatidylethanolamine, has been a revolutionary development . It has been granted for clinical applications, including mRNA vaccines against SARS-CoV-2 infections . The flexibility and platform nature of LNP enable efficient intracellular delivery of a variety of therapeutic nucleic acids and provide many novel treatment options for diseases that were previously untreatable .
Analyse Biochimique
Biochemical Properties
N-Methyl-1,2-dioleoylphosphatidylethanolamine is involved in several biochemical reactions, primarily due to its role as a phospholipid in cell membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be methylated by S-adenosyl methionine to form phosphatidylcholine . Additionally, it plays a role in membrane fusion and the disassembly of the contractile ring during cytokinesis . The interactions of N-Methyl-1,2-dioleoylphosphatidylethanolamine with these biomolecules are essential for maintaining membrane integrity and facilitating cellular processes.
Cellular Effects
N-Methyl-1,2-dioleoylphosphatidylethanolamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is particularly abundant in nervous tissue, where it constitutes a significant portion of the phospholipids . This compound is involved in regulating membrane curvature and fluidity, which are critical for proper cell function. Additionally, N-Methyl-1,2-dioleoylphosphatidylethanolamine plays a role in the secretion of lipoproteins in the liver and the propagation of infectious prions .
Molecular Mechanism
At the molecular level, N-Methyl-1,2-dioleoylphosphatidylethanolamine exerts its effects through various binding interactions with biomolecules. It can act as a substrate for enzymes involved in lipid metabolism, such as phospholipase D and N-acetyltransferase . These interactions lead to the formation of other important lipids, such as anandamide, which is involved in endocannabinoid signaling . Additionally, N-Methyl-1,2-dioleoylphosphatidylethanolamine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-1,2-dioleoylphosphatidylethanolamine can change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature . Long-term studies have shown that N-Methyl-1,2-dioleoylphosphatidylethanolamine can have lasting effects on cellular function, including alterations in membrane composition and fluidity . These changes can impact various cellular processes, such as signal transduction and vesicle trafficking.
Dosage Effects in Animal Models
The effects of N-Methyl-1,2-dioleoylphosphatidylethanolamine vary with different dosages in animal models. At low doses, it can enhance membrane fluidity and promote normal cellular function . At high doses, it may cause toxic effects, such as membrane disruption and impaired cellular metabolism . Threshold effects have been observed, indicating that there is a critical concentration above which adverse effects become significant.
Metabolic Pathways
N-Methyl-1,2-dioleoylphosphatidylethanolamine is involved in several metabolic pathways. It can be synthesized from phosphatidylethanolamine through the action of S-adenosyl methionine . Additionally, it serves as a precursor for other important lipids, such as phosphatidylcholine and anandamide . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various physiological functions.
Transport and Distribution
Within cells and tissues, N-Methyl-1,2-dioleoylphosphatidylethanolamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, such as the Golgi apparatus and plasma membrane . The distribution of N-Methyl-1,2-dioleoylphosphatidylethanolamine is crucial for its role in membrane dynamics and cellular signaling.
Subcellular Localization
N-Methyl-1,2-dioleoylphosphatidylethanolamine is localized to specific subcellular compartments, including the plasma membrane, Golgi apparatus, and endoplasmic reticulum . Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments. Post-translational modifications, such as phosphorylation, can also affect its targeting and function within the cell .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of N-Methyl-1,2-dioleoylphosphatidylethanolamine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Oleic acid", "Ethanolamine", "Methyl iodide", "Phosphorus trichloride", "Triethylamine", "Chloroform", "Methanol", "Diethyl ether" ], "Reaction": [ "1. Oleic acid is reacted with ethanolamine in the presence of triethylamine to form 1,2-dioleoylphosphatidylethanolamine.", "2. The resulting product is then reacted with methyl iodide to introduce a methyl group at the nitrogen atom, forming N-Methyl-1,2-dioleoylphosphatidylethanolamine.", "3. Phosphorus trichloride is added to the reaction mixture to convert the hydroxyl group of the phosphatidylethanolamine to a chloro group.", "4. The resulting product is then purified by extraction with chloroform and methanol, followed by precipitation with diethyl ether." ] } | |
Numéro CAS |
96687-23-9 |
Formule moléculaire |
C42H80NO8P |
Poids moléculaire |
758.1 g/mol |
Nom IUPAC |
[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(methylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H80NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43-3)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,40,43H,4-17,22-39H2,1-3H3,(H,46,47)/b20-18-,21-19-/t40-/m1/s1 |
Clé InChI |
LPXFOQGBESUDAX-NLEYBKGJSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCCC=CCCCCCCCC |
Description physique |
Solid |
Synonymes |
1,2-DOPE-Me N-methyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine N-methyl-1,2-dioleoylphosphatidylethanolamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,4-dimethoxyphenyl)-N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide](/img/structure/B1238989.png)
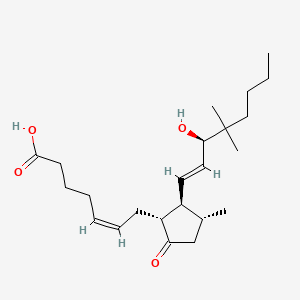
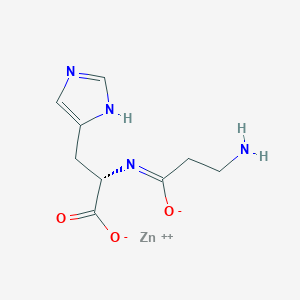

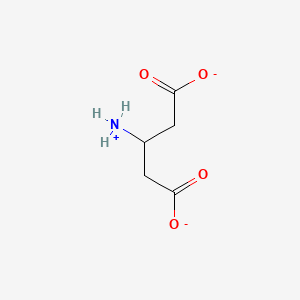
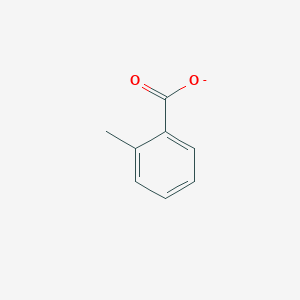

![Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-2,2-dimethyl-](/img/structure/B1239000.png)

![3,3',3'',3'''-[(7S,8S,12S,13S)-3,8,13,17-tetrakis(carboxymethyl)-8,13,15-trimethyl-7,8,12,13,20,24-hexahydroporphyrin-2,7,12,18-tetrayl]tetrapropanoic acid](/img/structure/B1239004.png)
